molecular formula C9H8N2O3 B12857133 2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid

2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid

Cat. No.: B12857133
M. Wt: 192.17 g/mol
InChI Key: FAYFFSOQFNBRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .

Chemical Reactions Analysis

2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-(4-amino-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C9H8N2O3/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13/h1-3H,4,10H2,(H,12,13)

InChI Key

FAYFFSOQFNBRJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.